The synthesis of CC-401 involves a multi-step process that begins with the formation of a phenylpyrazole skeleton. Key steps in the synthesis include:
For large-scale production, methods are adapted to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the process and ensure consistency in product quality .
The molecular formula of CC-401 is C22H25ClN6O, with a molecular weight of 424.93 g/mol. The structure features a phenylpyrazole core that is critical for its biological activity.
The compound's three-dimensional structure allows it to fit into the ATP binding site of JNK, facilitating competitive inhibition. Detailed analyses using techniques like X-ray crystallography or NMR spectroscopy could provide insights into its precise conformation and interactions at the molecular level .
CC-401 participates in several chemical reactions:
The products formed depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated compounds .
CC-401 exerts its pharmacological effects by competitively binding to the ATP binding site on JNK. This binding inhibits JNK's phosphorylation activity, preventing it from phosphorylating target proteins such as c-Jun. Additionally, CC-401 has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B, which further contributes to its effects on cellular processes such as β-cell replication in diabetes models .
CC-401 has diverse applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3